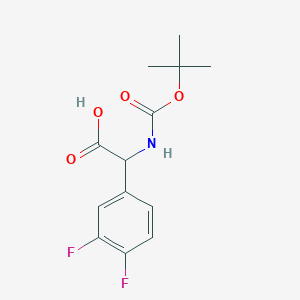
3-(Aminomethyl)-N-Boc-L-phenylalanine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Aminomethyl)-N-Boc-L-phenylalanine is a derivative of the amino acid phenylalanine. It features a tert-butoxycarbonyl (Boc) protecting group on the amino group and an aminomethyl group attached to the phenyl ring. This compound is significant in peptide synthesis and medicinal chemistry due to its unique structural properties and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Aminomethyl)-N-Boc-L-phenylalanine typically involves multiple steps:
Protection of the Amino Group: The amino group of L-phenylalanine is protected using a Boc group. This is achieved by reacting L-phenylalanine with di-tert-butyl dicarbonate in the presence of a base such as triethylamine.
Introduction of the Aminomethyl Group: The phenyl ring is functionalized with an aminomethyl group. This can be done through a Friedel-Crafts alkylation reaction using formaldehyde and ammonium chloride, followed by reduction.
Industrial Production Methods: In industrial settings, the synthesis may be optimized for scale, involving:
Continuous Flow Chemistry: This method enhances reaction efficiency and safety.
Catalytic Processes: Using catalysts to improve yield and selectivity.
Types of Reactions:
Oxidation: The aminomethyl group can undergo oxidation to form imines or nitriles.
Reduction: The nitro group can be reduced to an amine.
Substitution: The Boc group can be removed under acidic conditions to yield the free amine.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Trifluoroacetic acid for Boc deprotection.
Major Products:
Oxidation: Imines or nitriles.
Reduction: Primary amines.
Substitution: Free amine derivatives.
Chemistry:
Peptide Synthesis: Used as a building block in the synthesis of peptides and proteins.
Organic Synthesis: Intermediate in the synthesis of complex organic molecules.
Biology:
Enzyme Studies: Used to study enzyme-substrate interactions due to its structural similarity to natural amino acids.
Medicine:
Drug Development: Potential precursor in the synthesis of pharmaceuticals targeting neurological disorders.
Industry:
Material Science: Used in the development of novel materials with specific properties.
Mecanismo De Acción
The compound exerts its effects primarily through interactions with biological macromolecules:
Molecular Targets: Enzymes and receptors that recognize phenylalanine derivatives.
Pathways Involved: Inhibition or activation of enzymatic pathways, modulation of receptor activity.
Comparación Con Compuestos Similares
N-Boc-L-phenylalanine: Lacks the aminomethyl group, making it less reactive in certain synthetic applications.
3-(Aminomethyl)-L-phenylalanine: Lacks the Boc protecting group, making it more reactive but less stable.
Uniqueness: 3-(Aminomethyl)-N-Boc-L-phenylalanine combines the stability of the Boc group with the reactivity of the aminomethyl group, making it a versatile intermediate in synthetic chemistry.
This compound’s unique combination of stability and reactivity makes it a valuable tool in various fields of scientific research and industrial applications
Propiedades
IUPAC Name |
(2S)-3-[3-(aminomethyl)phenyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O4/c1-15(2,3)21-14(20)17-12(13(18)19)8-10-5-4-6-11(7-10)9-16/h4-7,12H,8-9,16H2,1-3H3,(H,17,20)(H,18,19)/t12-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJIYBQCAFLNFTM-LBPRGKRZSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CC(=CC=C1)CN)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CC1=CC(=CC=C1)CN)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![7-Chloro-5-ethylpyrazolo[1,5-a]pyrimidine](/img/structure/B7805684.png)





![(3AR,5R,6S,6aR)-6-(benzyloxy)-5-((R)-2,2-dimethyl-1,3-dioxolan-4-yl)-2,2-dimethyltetrahydrofuro[2,3-d][1,3]dioxole](/img/structure/B7805743.png)


![2-methyl-1H-thieno[3,2-d]pyrimidin-4-one](/img/structure/B7805769.png)

